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Cat. No.: B1144041 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the voltage-gated sodium channel

Nav1.7 inhibitor, PF-05150122. Developed for researchers, scientists, and professionals in the

field of drug development, this document details the compound's chemical identity, mechanism

of action, and available clinical pharmacokinetic data. It also explores the broader context of

Nav1.7 as a therapeutic target for pain and outlines relevant experimental methodologies.

Compound Identification
PF-05150122 is a potent and selective inhibitor of the Nav1.7 sodium channel. Its chemical

details are summarized below.

Identifier Value

CAS Number 1235406-03-7

IUPAC Name

4-[4-Chloro-2-[1-(1-ethyl-3-azetidinyl)-1H-

pyrazol-5-yl]phenoxy]-3-cyano-N-4-

thiazolylbenzenesulfonamide

The Role of Nav1.7 in Nociception
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical

component in the transmission of pain signals.[1] It is predominantly expressed in peripheral
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nociceptive neurons and their terminals.[1] Genetic studies in humans have solidified Nav1.7

as a key player in pain perception. Gain-of-function mutations in SCN9A lead to debilitating

pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while

loss-of-function mutations result in a congenital insensitivity to pain. This genetic validation has

made Nav1.7 a highly attractive target for the development of novel analgesics.

The signaling pathway initiated by Nav1.7 involves the influx of sodium ions in response to a

depolarizing stimulus, which in turn generates an action potential. This electrical signal

propagates along the neuron to the central nervous system, where it is interpreted as pain. By

selectively blocking Nav1.7, it is hypothesized that the threshold for action potential firing can

be raised, thereby reducing or preventing the sensation of pain.
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Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of PF-
05150122.

Clinical Pharmacokinetics
A Phase I clinical microdose study was conducted to evaluate the pharmacokinetic properties

of PF-05150122 alongside three other selective Nav1.7 inhibitors (PF-05089771, PF-

05186462, and PF-05241328) in healthy volunteers.[2] This study provided crucial early

insights into the human disposition of these compounds.

The following table summarizes the key pharmacokinetic parameters for PF-05150122 from

this study.
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Parameter Route Value Unit

Plasma Clearance Intravenous 392 mL/min/kg

Volume of Distribution Intravenous 36 L/kg

Bioavailability Oral 38 %

Data sourced from Jones et al., 2016.[2]

Based on the pharmacokinetic data and subsequent modeling, another compound from the

study, PF-05089771, was selected for further development to explore Nav1.7 blockade at

higher doses.[2]

Experimental Methodologies
The development and characterization of Nav1.7 inhibitors like PF-05150122 rely on a range of

specialized in vitro and in vivo experimental models.

In Vitro Electrophysiology
Patch-clamp electrophysiology is the gold standard for assessing the potency and selectivity of

ion channel modulators. This technique allows for the direct measurement of ion currents

through the channel in response to a compound.

Typical Electrophysiology Protocol for Nav1.7 Inhibition:

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7

channel are commonly used.

Recording Configuration: Whole-cell patch-clamp recordings are performed.

Voltage Protocol: A specific voltage protocol is applied to elicit Nav1.7 currents. This typically

involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a

closed state, followed by a depolarizing step (e.g., to 0 mV) to open the channels and record

the peak inward sodium current.
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Compound Application: The test compound (e.g., PF-05150122) is perfused onto the cell at

various concentrations.

Data Analysis: The inhibition of the peak sodium current by the compound is measured, and

the concentration-response data are fitted to determine the half-maximal inhibitory

concentration (IC50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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